molecular formula C24H17ClFN5O3 B2401384 N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1357821-59-0

N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer: B2401384
CAS-Nummer: 1357821-59-0
Molekulargewicht: 477.88
InChI-Schlüssel: WQTBUXXTIZZEHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The compound features a triazoloquinoxaline core, which is known for its pharmacological versatility. The structural components include:

  • Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenoxy moiety : Potentially increases biological activity through electronic effects.
  • Acetamide functional group : Often associated with enhanced solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C19H18ClFN3O2C_{19}H_{18}ClFN_3O_2.

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. In a study by Ezzat et al., derivatives of this scaffold showed cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. Notably, compounds derived from this scaffold demonstrated half-maximal effective concentrations (EC50) in the low micromolar range, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundEC50 (nM)Cancer Cell Line
EAPB023033A375 (melanoma)
Compound 16a3158MDA-MB-231 (breast cancer)
Compound 17a365HCT116 (colorectal cancer)

Antimicrobial Activity

The triazoloquinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit antibacterial and antifungal activities against a range of pathogens. For instance, derivatives have shown effectiveness against strains of Staphylococcus aureus and Candida albicans , highlighting their potential as broad-spectrum antimicrobial agents .

The biological mechanisms underlying the activity of this compound involve:

  • DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Apoptosis Induction : It has been shown to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Key Enzymes : Some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

Study on Anticonvulsant Activity

In addition to its anticancer properties, some studies have focused on the anticonvulsant potential of related triazoloquinoxaline derivatives. In a model using metrazol-induced seizures, certain compounds exhibited significant protective effects against convulsions . This suggests a dual therapeutic potential for these compounds in both oncology and neurology.

Clinical Implications

The promising biological activities of this compound indicate its potential as a lead compound for drug development targeting various diseases. Continued research is necessary to optimize its efficacy and safety profile.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines, suggesting its potential as a therapeutic agent against these malignancies.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis
A549 (Lung Cancer)15.0Inhibits cell cycle progression

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition is significant in treating conditions like Alzheimer's disease.
Compound IC50 (µM) Mechanism of Action
N-(2-chlorobenzyl)-...TBDNoncompetitive inhibitor
Donepezil (Standard Drug)0.12Competitive inhibitor

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Preliminary studies indicate:

  • Effective inhibition of bacterial growth against Gram-positive and Gram-negative bacteria.
  • Potential antifungal properties against common fungal pathogens.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Enzyme Inhibition Profile

Another research article focused on the enzyme inhibition profile of N-(2-chlorobenzyl)-... It was found to be a potent noncompetitive inhibitor of acetylcholinesterase, which could lead to further investigations into its use in neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN5O3/c25-18-6-2-1-5-15(18)13-27-21(32)14-30-24(33)31-20-8-4-3-7-19(20)28-23(22(31)29-30)34-17-11-9-16(26)10-12-17/h1-12H,13-14H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTBUXXTIZZEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.